molecular formula C8H15NO B12995037 1-Propylpyrrolidine-3-carbaldehyde

1-Propylpyrrolidine-3-carbaldehyde

Cat. No.: B12995037
M. Wt: 141.21 g/mol
InChI Key: XZVNANSPPIKPFM-UHFFFAOYSA-N
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Description

1-Propylpyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C8H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a propyl group and an aldehyde functional group

Preparation Methods

Chemical Reactions Analysis

1-Propylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include 1-propylpyrrolidine-3-carboxylic acid, 1-propylpyrrolidine-3-methanol, and various substituted pyrrolidines .

Scientific Research Applications

1-Propylpyrrolidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Propylpyrrolidine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the context of enzyme inhibition studies, where the compound can act as a reversible or irreversible inhibitor depending on the reaction conditions .

Comparison with Similar Compounds

1-Propylpyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-propylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h7-8H,2-6H2,1H3

InChI Key

XZVNANSPPIKPFM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)C=O

Origin of Product

United States

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